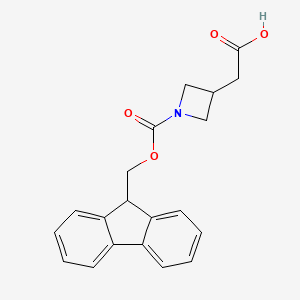

1-Fmoc-3-azetidine acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRHXPLYZMPRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-89-6 | |

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 1-Fmoc-3-Azetidine Acetic Acid: Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fmoc-3-azetidine acetic acid is a crucial building block in medicinal chemistry and peptide synthesis, prized for the conformational rigidity imparted by its strained four-membered azetidine ring. This guide provides a comprehensive overview of the synthesis and purification of this compound, delving into the underlying chemical principles and offering detailed, field-tested protocols. We will explore a common synthetic route starting from 1-Boc-3-azetidinone, proceeding through a Horner-Wadsworth-Emmons reaction, subsequent reduction, and ultimately Fmoc protection. Emphasis is placed on the critical aspects of purification, including chromatography and recrystallization, to yield a final product of high purity suitable for demanding applications such as solid-phase peptide synthesis (SPPS).

Introduction: The Significance of Azetidine Scaffolds

Azetidine-containing compounds have garnered significant attention in drug discovery. The inherent strain of the four-membered ring introduces unique conformational constraints on molecules, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. Specifically, this compound serves as a valuable non-natural amino acid analogue for incorporation into peptides and peptidomimetics. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is ideal for SPPS, allowing for selective deprotection under mild basic conditions, which facilitates the efficient assembly of complex peptide chains.[1]

Retrosynthetic Analysis and Strategy

A logical synthetic approach to this compound begins with a commercially available and stable precursor. A common and effective strategy involves the elaboration of the acetic acid side chain from a suitable functional group on the azetidine ring, followed by the introduction of the Fmoc protecting group.

Our chosen route, detailed below, starts with 1-Boc-3-azetidinone and leverages a Horner-Wadsworth-Emmons reaction to introduce a carboxymethylidene group. This is followed by reduction of the double bond and hydrolysis of the resulting ester to afford the carboxylic acid. The final step involves the protection of the azetidine nitrogen with the Fmoc group.

Synthesis Pathway

The synthesis of this compound can be accomplished in a multi-step sequence, with each step requiring careful control of reaction conditions to ensure high yields and purity.

Caption: Synthetic pathway for this compound.

Step 1: Horner-Wadsworth-Emmons Reaction

The synthesis commences with the olefination of 1-Boc-3-azetidinone. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for forming the carbon-carbon double bond with good control.[2]

-

Causality: The HWE reaction is favored over the Wittig reaction in this context due to the ease of removal of the water-soluble phosphate byproduct, simplifying the workup procedure. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the phosphonate ester, generating the nucleophilic carbanion required for the reaction.

Step 2: Reduction of the Alkene

The exocyclic double bond introduced in the previous step is then reduced to a single bond. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Causality: Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the hydrogenation of alkenes. The reaction is typically carried out under an atmosphere of hydrogen gas. The Boc protecting group is stable under these neutral conditions.

Step 3: Boc Deprotection and Ester Hydrolysis

With the carbon skeleton in place, the next stage involves the removal of the Boc protecting group and the hydrolysis of the ester to the desired carboxylic acid.

-

Causality: Trifluoroacetic acid (TFA) is commonly used for the cleavage of Boc groups. Following Boc deprotection, the ester can be hydrolyzed under basic conditions, typically using an aqueous solution of sodium hydroxide.[3] This two-step deprotection-hydrolysis sequence is often practical. It is important to note that ester hydrolysis can be incompatible with the Fmoc protecting group under basic conditions, hence the strategic placement of Fmoc protection as the final step.[4]

Step 4: Fmoc Protection

The final step is the protection of the secondary amine of the azetidine ring with the Fmoc group.

-

Causality: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a widely used and efficient reagent for introducing the Fmoc group. The reaction is typically carried out in a biphasic system or in a mixture of an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid generated during the reaction and to ensure the amine is in its nucleophilic free base form.[5]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.

Protocol 4.1: Synthesis of tert-Butyl 3-(carboxymethylidene)azetidine-1-carboxylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of 1-Boc-3-azetidinone in dry THF.[2]

-

Let the reaction warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4.2: Synthesis of tert-Butyl 3-(carboxymethyl)azetidine-1-carboxylate

-

Dissolve the product from Protocol 4.1 in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the product.

Protocol 4.3: Synthesis of 3-Azetidine Acetic Acid Hydrochloride

-

Dissolve the product from Protocol 4.2 in dichloromethane (DCM).

-

Add an excess of a solution of HCl in dioxane or trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration and dry under vacuum.

Protocol 4.4: Synthesis of this compound

-

Dissolve 3-azetidine acetic acid hydrochloride in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.[5]

-

Cool the solution to 0-5 °C and slowly add a solution of Fmoc-OSu in dioxane.[5]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[5]

-

Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[5]

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[5]

-

Extract the precipitated product with ethyl acetate.[5]

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

Purification Strategies

The purity of this compound is paramount for its successful application, particularly in peptide synthesis where impurities can lead to the formation of deletion sequences or capped peptides.[6]

Chromatographic Purification

Flash column chromatography is a standard method for purifying the intermediates and the final product.

| Compound | Stationary Phase | Mobile Phase System (Typical) |

| tert-Butyl 3-(carboxymethylidene)azetidine-1-carboxylate | Silica Gel | Hexane/Ethyl Acetate Gradient |

| tert-Butyl 3-(carboxymethyl)azetidine-1-carboxylate | Silica Gel | Hexane/Ethyl Acetate Gradient |

| This compound | Silica Gel | Dichloromethane/Methanol with 0.1% Acetic Acid |

Note: The addition of a small amount of acetic acid to the mobile phase for the final product can help to suppress the ionization of the carboxylic acid and improve the peak shape during chromatography. However, residual acetic acid can be problematic for subsequent applications.[7]

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The choice of solvent system is critical.

-

Rationale: A good recrystallization solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For Fmoc-protected amino acids, common solvent systems include ethyl acetate/hexane or ethanol/water.[8][9]

Caption: General purification and analysis workflow.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity. A purity of ≥99% is often required for peptide synthesis.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To compare with literature values. The melting point for 1-Fmoc-azetidine-3-carboxylic acid is reported to be in the range of 162-165 °C.[1]

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and purification to obtain a product of high quality. The protocols and rationale outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in peptide chemistry and drug discovery. The emphasis on understanding the causality behind each experimental choice is intended to empower scientists to troubleshoot and adapt these methods to their specific needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. ajpamc.com [ajpamc.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

Introduction: The Role of Constrained Scaffolds in Modern Peptide Science

An In-Depth Technical Guide to 1-Fmoc-3-azetidineacetic Acid: A Core Component for Advanced Peptide Synthesis

In the landscape of peptide chemistry and drug development, the incorporation of non-natural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can confer enhanced enzymatic stability, improved receptor affinity, and unique conformational constraints. Among these valuable building blocks, 1-Fmoc-3-azetidineacetic acid has emerged as a significant tool for introducing a constrained, four-membered ring system into a peptide backbone.

This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and application of 1-Fmoc-3-azetidineacetic acid. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the underlying chemical principles and strategic considerations that enable its successful application, ensuring a blend of technical accuracy and field-proven insight.

PART 1: Structural Analysis and Physicochemical Properties

The unique bioactivity of peptides incorporating 1-Fmoc-3-azetidineacetic acid stems directly from its distinct molecular architecture. The structure features a central azetidine ring, which acts as a rigid spacer, flanked by an N-terminal Fmoc protecting group and a C-terminal acetic acid moiety.

Chemical Structure

The IUPAC name for this compound is 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-acetic acid.[1] The structure combines the base-lability of the Fmoc group, essential for orthogonal solid-phase peptide synthesis (SPPS), with the conformational rigidity of the azetidine ring.

Caption: Logical components of 1-Fmoc-3-azetidineacetic acid.

A more precise representation is the SMILES string: OC(=O)CC1CN(C1)C(=O)OCC2c3ccccc3-c4ccccc24.[2]

Physicochemical Data

The compound is typically supplied as a white to off-white powder, a physical state amenable to standard laboratory handling and weighing for synthesis.[3][4] Key quantitative properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 193693-64-0 | [1][3] |

| Molecular Formula | C₁₉H₁₇NO₄ | [3] |

| Molecular Weight | 323.35 g/mol | [3][4] |

| Appearance | White or off-white powder | [3] |

| Melting Point | 162 - 165 °C | [3][4] |

| Purity (HPLC) | ≥98.0% | [2] |

| Solubility | Soluble in common organic solvents used in SPPS such as DMF and NMP. Quantitative solubility data is not widely published and should be determined empirically for specific concentrations and solvent systems. | [5] |

| Storage | Recommended storage at 2-8°C for short-term and -20°C for long-term stability.[2][6] |

PART 2: Synthesis Pathway

While 1-Fmoc-3-azetidineacetic acid is commercially available, understanding its synthesis is valuable for specialized applications or custom modifications. A specific, detailed protocol is not commonly published, but a plausible and scientifically sound route can be constructed from established methodologies for synthesizing azetidine derivatives and applying Fmoc protection.

A representative synthesis would logically proceed in three main stages:

-

Formation of a Protected Azetidine Precursor: Starting from a commercially available material like N-Boc-azetidin-3-one.

-

Introduction of the Acetic Acid Moiety: Using a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, followed by hydrogenation.[7]

-

Protecting Group Exchange: Removal of the Boc group and subsequent installation of the Fmoc group.

Representative Synthesis Protocol

Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

-

Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for converting ketones into α,β-unsaturated esters, creating the carbon backbone for the acetic acid side chain.[7]

-

To a solution of N-Boc-azetidin-3-one in an anhydrous aprotic solvent (e.g., THF), add triethyl phosphonoacetate.

-

Cool the mixture to 0°C and add a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the ketone.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product via column chromatography to yield the α,β-unsaturated ester.

Step 2: Reduction to Methyl (N-Boc-azetidin-3-yl)acetate

-

Rationale: Catalytic hydrogenation is a standard and clean method for reducing the carbon-carbon double bond without affecting the ester or the Boc protecting group.

-

Dissolve the unsaturated ester from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC/LC-MS. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Saponification and Fmoc Protection

-

Rationale: This two-step, one-pot sequence first deprotects the carboxyl group via saponification, then removes the Boc group under acidic conditions, and finally protects the free amine with the Fmoc group.

-

Saponification: Dissolve the ester from Step 2 in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed. Acidify the mixture to pH ~3 with dilute HCl.

-

Boc Deprotection: Extract the N-Boc-3-azetidineacetic acid into an organic solvent. Remove the solvent and treat the residue with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the Boc group.

-

Fmoc Protection: After removing the TFA/DCM under vacuum, dissolve the resulting crude amine salt in a mixture of dioxane and aqueous sodium bicarbonate. Cool to 0°C and add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4]

-

Stir the reaction overnight, allowing it to warm to room temperature.

-

Acidify the reaction mixture and extract the final product, 1-Fmoc-3-azetidineacetic acid, with ethyl acetate. Purify by recrystallization or column chromatography.

PART 3: Applications in Peptide Synthesis and Drug Discovery

The primary utility of 1-Fmoc-3-azetidineacetic acid is as a building block in Fmoc-based SPPS.[8] Its incorporation serves several strategic purposes:

-

Conformational Constraint: The rigid azetidine ring restricts the rotational freedom of the peptide backbone, helping to lock the peptide into a more defined and potentially more active conformation.

-

Enhanced Stability: The non-natural structure can impart resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[9]

-

Scaffold for Further Modification: The azetidine ring can serve as a unique scaffold for creating novel peptide architectures.[10]

-

Linker Technology: Beyond direct peptide incorporation, this molecule is used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where its defined length and rigidity are advantageous.[11]

PART 4: Experimental Protocols for SPPS

The successful incorporation of 1-Fmoc-3-azetidineacetic acid into a growing peptide chain requires careful consideration of coupling conditions due to the potential for steric hindrance associated with the cyclic structure.

Workflow for a Single Coupling Cycle in Fmoc-SPPS

This protocol outlines the manual steps for coupling 1-Fmoc-3-azetidineacetic acid onto a resin-bound peptide with a free N-terminal amine.

Caption: Standard workflow for one coupling cycle in Fmoc-SPPS.

Detailed Step-by-Step Coupling Protocol

Materials:

-

Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin, 0.1 mmol scale)

-

1-Fmoc-3-azetidineacetic acid (4 eq., 0.4 mmol, ~129 mg)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3.9 eq., 0.39 mmol, ~148 mg)

-

N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, ~139 µL)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30 minutes in a suitable reaction vessel.

-

If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of the free primary amine.[6]

-

-

Amino Acid Activation (Pre-activation):

-

Rationale: Pre-activating the carboxylic acid is crucial, especially for potentially hindered amino acids. HATU is a highly effective uronium-based coupling reagent that rapidly forms a reactive ester, minimizing racemization.[3][12]

-

In a separate vial, dissolve 1-Fmoc-3-azetidineacetic acid and HATU in DMF (~2 mL).

-

Add DIPEA to the solution. The presence of this non-nucleophilic base is essential to deprotonate the carboxylic acid and facilitate the activation.

-

Allow the activation mixture to stand for 1-5 minutes at room temperature. A color change (typically to yellow) may be observed.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Causality Note: While standard couplings are often shorter, a longer reaction time is a prudent starting point for non-natural amino acids to ensure the reaction proceeds to completion.[3]

-

-

Monitoring and Washing:

-

After the coupling period, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a successful coupling (no free primary amine remains).

-

If the test is positive, a second coupling (double coupling) may be necessary by repeating steps 2 and 3 with fresh reagents.[3]

-

Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove all soluble reagents and byproducts.

-

The resin is now ready for the deprotection of the newly added Fmoc group to continue the peptide sequence.

Conclusion

1-Fmoc-3-azetidineacetic acid is more than just another protected amino acid; it is a specialized tool that empowers chemists to impose specific, beneficial constraints on peptide structures. Its rigid four-membered ring can pre-organize a peptide backbone for enhanced receptor binding and provide steric shielding against enzymatic cleavage. By understanding its fundamental properties and employing optimized coupling protocols, researchers can effectively leverage this building block to advance the frontiers of peptide-based drug discovery, moving beyond the limitations of natural amino acid palettes to create novel therapeutics with superior performance profiles.

References

-

Wiley-VCH. (2008). Supporting Information. Available at: [Link]

-

Cusabio. (n.d.). Fmoc-Azetidine-3-carboxylicacid. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, Fmoc-l-azetidine-3-carboxylic acid. Available at: [Link]

-

Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Available at: [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Available at: [Link]

-

IRIS Biotech. (n.d.). Supporting Information. Available at: [Link]

-

Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

-

Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

-

Vaskó, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Available at: [Link]

-

Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available at: [Link]

- Google Patents. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

-

Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Mastering Peptide Synthesis with Fmoc-Azetidine-3-Carboxylic Acid. Available at: [Link]

-

Forest Products Laboratory. (n.d.). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Available at: [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. bachem.com [bachem.com]

Spectroscopic Characterization of 1-Fmoc-3-azetidine acetic acid: A Technical Guide

Introduction

1-Fmoc-3-azetidine acetic acid (CAS No. 959236-89-6) is a specialized building block utilized in the synthesis of peptides and peptidomimetics. Its rigid azetidine core imparts unique conformational constraints on peptide backbones, a feature of significant interest in drug discovery for enhancing stability, potency, and selectivity of therapeutic peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

Accurate and comprehensive characterization of this reagent is paramount to ensure its identity, purity, and stability, thereby guaranteeing the integrity of the final synthesized peptides. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

It is important to note that publicly available, experimentally derived spectra for this specific compound are scarce. Therefore, this guide is based on predicted data and the well-established spectroscopic principles for the constituent functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

The Rationale Behind NMR Analysis

For a molecule like this compound, ¹H NMR is used to confirm the presence and connectivity of all proton-bearing groups, from the aromatic protons of the Fmoc group to the aliphatic protons of the azetidine ring and the acetic acid moiety. The integration of the signals provides a quantitative measure of the number of protons in each environment. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons like those in the carbonyl groups, which are invisible in ¹H NMR.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are intended as a guide for spectral interpretation.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.7-7.8 | Multiplet | 2H | Aromatic (Fmoc) |

| ~7.5-7.6 | Multiplet | 2H | Aromatic (Fmoc) |

| ~7.3-7.4 | Multiplet | 4H | Aromatic (Fmoc) |

| ~4.2-4.4 | Multiplet | 3H | Fmoc (-CH-CH₂-O-) |

| ~3.8-4.1 | Multiplet | 4H | Azetidine ring protons (-CH₂-N-CH₂-) |

| ~2.8-3.0 | Multiplet | 1H | Azetidine ring proton (-CH-) |

| ~2.5-2.7 | Multiplet | 2H | Acetic acid (-CH₂-COOH) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175-178 | Carboxylic acid (-C OOH) |

| ~156-158 | Carbamate (-O-C O-N-) |

| ~143-145 | Aromatic (Fmoc, quaternary) |

| ~141-142 | Aromatic (Fmoc, quaternary) |

| ~127-128 | Aromatic (Fmoc) |

| ~125-126 | Aromatic (Fmoc) |

| ~120-121 | Aromatic (Fmoc) |

| ~66-68 | Fmoc (-O-C H₂-) |

| ~50-55 | Azetidine ring (-C H₂-N-C H₂-) |

| ~47-49 | Fmoc (-C H-) |

| ~35-38 | Acetic acid (-C H₂-COOH) |

| ~30-33 | Azetidine ring (-C H-) |

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of NMR spectra for small organic molecules like this compound.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with key sample resonances.[3][4]

-

Ensure complete dissolution. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guide.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity. This is an iterative process of adjusting the shim coils to obtain sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) is used.

-

After the ¹H spectrum is obtained, set up the ¹³C NMR experiment. A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

The number of scans for ¹³C NMR will be significantly higher than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed.

The Rationale Behind IR Analysis

For this compound, IR spectroscopy is an excellent tool for confirming the presence of key functional groups. The carboxylic acid group has very distinct, broad O-H and sharp C=O stretching vibrations. The Fmoc group's carbamate C=O stretch and the aromatic C-H and C=C stretches are also readily identifiable. This makes IR a valuable technique for quick identity confirmation and for monitoring chemical reactions, such as the deprotection of the Fmoc group.

Expected IR Data

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | Carboxylic Acid | O-H stretch |

| ~3060 | Aromatic (Fmoc) | C-H stretch |

| ~2950 | Aliphatic (Azetidine, Acetic Acid) | C-H stretch |

| ~1730-1700 | Carboxylic Acid | C=O stretch |

| ~1690 | Carbamate (Fmoc) | C=O stretch |

| ~1600, ~1480, ~1450 | Aromatic (Fmoc) | C=C stretch |

| ~1250-1000 | Carboxylic Acid, Carbamate | C-O stretch |

| ~760, ~740 | Aromatic (Fmoc) | C-H out-of-plane bend |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for FT-IR that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum with nothing on the ATR crystal. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[5]

-

Acquire the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Release the pressure clamp and carefully remove the sample.

-

Clean the ATR crystal thoroughly with a suitable solvent to prepare for the next sample.

-

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of tools for the characterization of this compound. NMR spectroscopy offers definitive structural elucidation, IR spectroscopy provides rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight with high precision. Adherence to the principles and protocols outlined in this guide will enable researchers to confidently verify the identity and purity of this important synthetic building block, ensuring the quality and reproducibility of their downstream applications in peptide synthesis and drug development.

References

- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

- PubMed. A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. [Link]

- University of Leicester. NMR Sample Preparation. [Link]

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]

- UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]

- PubMed. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). [Link]

- Organomation. NMR Sample Preparation: The Complete Guide. [Link]

- University College London. Sample Preparation. [Link]

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

- Edubirdie. FTIR-ATR | Study Guide. [Link]

- Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

- ResearchGate. Vibrational spectroscopic analysis of Fmoc – Phe – Gly: IR spectrum of.... [Link]

- Chemistry LibreTexts. Lab 7: Electrospray Mass Spectrometry. [Link]

- Wiley-VCH. Supporting Information. [Link]

- Springer Nature Experiments. Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry of Amino Acids, Peptides, and Proteins. [Link]

- ACS Publications. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. [Link]

- National Institutes of Health. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]

- UCI Department of Chemistry. Lecture 1 Introduction- Protein Sequencing Production of Ions for Mass Spectrometry. [Link]

- The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]/11%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups)

- ResearchGate. Proposed fragmentation pathway for the Fmoc-Dap. [Link]

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

- Table of Characteristic IR Absorptions. [Link]

- IR handout.pdf. [Link]

- IRIS Biotech. Supporting Information. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

- ResearchGate. 13C and 1H NMR measurements to investigate the kinetics and the mechanism of acetic acid (CH3CO2H) ionization as a model for organic acid dissociation dynamics for polymeric membrane water filtration. [Link]

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Fmoc-3-azetidine acetic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Fmoc-3-azetidine acetic acid, a key building block in contemporary peptide synthesis and drug discovery. In the absence of extensive published quantitative data, this document emphasizes the foundational principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. We delve into the physicochemical properties of the molecule, predicting its behavior in a range of common laboratory solvents. The core of this guide is a step-by-step methodology for equilibrium solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols to facilitate the effective use of this compound in their research endeavors.

Introduction: The Role of this compound in Modern Chemistry

This compound is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry and peptide science. Its rigid azetidine core introduces conformational constraints into peptide backbones, a strategy often employed to enhance metabolic stability, receptor affinity, and bioavailability of peptide-based therapeutics. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for mild deprotection conditions and orthogonality with many side-chain protecting groups.[1]

A thorough understanding of the solubility of this building block is paramount for its successful application. Inadequate solubility can lead to challenges in stock solution preparation, poor reaction kinetics during peptide coupling, and difficulties in purification. This guide aims to provide a comprehensive framework for understanding and experimentally determining the solubility of this compound.

Theoretical Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The structure of this compound (see Figure 1) presents distinct domains that influence its solubility.

-

The Fmoc Group: This large, nonpolar, and aromatic moiety is the dominant structural feature. It confers significant hydrophobicity, generally leading to good solubility in many organic solvents.[1][2]

-

The Azetidine Acetic Acid Moiety: This part of the molecule is more polar. The azetidine ring is a cyclic amine, and the carboxylic acid group can participate in hydrogen bonding and, depending on the pH, can exist in its ionized carboxylate form.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO). These solvents are adept at solvating both the polar and nonpolar regions of Fmoc-protected amino acids.[3][4][5]

-

Moderate to Good Solubility: Expected in some polar aprotic solvents like Tetrahydrofuran (THF) and chlorinated solvents like Dichloromethane (DCM).[4][5]

-

Limited Solubility: Expected in polar protic solvents like water and lower alcohols (methanol, ethanol). The large hydrophobic Fmoc group significantly reduces aqueous solubility.[6]

-

Poor Solubility: Expected in nonpolar solvents such as hexanes and toluene, which cannot effectively solvate the more polar azetidine acetic acid portion of the molecule.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, NMP, DMSO | High | Excellent solvation of both the Fmoc group and the polar functionalities. Commonly used in SPPS.[4] |

| Polar Aprotic | Acetonitrile (ACN), THF | Moderate | Less effective at solvating the entire molecule compared to DMF or DMSO. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good for swelling polystyrene resins, but may be a poorer solvent for the peptide-resin complex.[4] |

| Polar Protic | Water, Methanol, Ethanol | Low | The large hydrophobic Fmoc group dominates, leading to poor aqueous solubility. |

| Nonpolar | Hexanes, Toluene | Poor | Ineffective at solvating the polar azetidine acetic acid moiety. |

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[7][8][9] This method involves agitating an excess of the solid compound in a specific solvent at a controlled temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Workflow for Solubility Determination

The overall experimental workflow is depicted in the following diagram:

Caption: Workflow for solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating necessary controls for accurate and reproducible results.

Materials:

-

This compound (solid powder)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid. b. Pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial. c. Securely cap the vials.

-

Equilibration: a. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[10] A preliminary experiment can be run to determine the time to equilibrium by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration plateaus.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow for sedimentation. b. Centrifuge the vials to pellet the remaining solid. c. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Quantification by HPLC: a. Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve. b. Sample Preparation: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. c. HPLC Analysis: i. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). ii. Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.[11] iii. Flow Rate: 1.0 mL/min. iv. Detection: UV at 265 nm, where the Fmoc group has a strong absorbance.[11] v. Injection Volume: 10 µL. d. Data Analysis: i. Integrate the peak area of this compound in the chromatograms of the standard solutions and plot a calibration curve of peak area versus concentration. ii. Using the peak area from the diluted sample, determine its concentration from the calibration curve. iii. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Molar Solubility (M) |

| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] |

| N-Methyl-2-pyrrolidone (NMP) | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] |

| Acetonitrile (ACN) | [Experimental Value] | [Calculated Value] |

| Water | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

Interpretation of Results:

The quantitative data will provide a clear understanding of the optimal solvents for various applications. For instance, high solubility in DMF and NMP confirms their suitability as solvents for SPPS coupling reactions involving this amino acid.[4] Low aqueous solubility is a critical parameter for drug development, influencing dissolution rates and potential bioavailability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, best practices for handling similar Fmoc-protected amino acids should be followed.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.[13]

-

Inhalation: When handling the powdered form, work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. A respirator may be necessary for handling large quantities.[12][13]

-

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse the affected area with copious amounts of water.[13]

-

Storage: Store in a cool, dry place, preferably refrigerated and protected from light, to maintain stability.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Both solid waste and solutions containing the compound should be treated as chemical waste.[12]

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a detailed, practical protocol for experimental determination, researchers can confidently select appropriate solvents for their specific applications, from peptide synthesis to formulation development. The methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible data, empowering scientists to fully leverage the potential of this valuable chemical building block.

References

- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. (n.d.). BenchChem. Retrieved January 2, 2026.

- Essential Safety and Operational Guide for Handling Fmoc-Glu(O-2-PhiPr)-OH. (n.d.). BenchChem. Retrieved January 2, 2026.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine. Retrieved January 2, 2026.

- The Secret To Safely Handling FMOC-L-ALA-OH: MSDS Guidelines You Can't Ignore. (2025, November 17). Kilobio. Retrieved January 2, 2026.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved January 2, 2026.

- Impact of solvent choice on Fmoc-Pro-Pro-OH coupling. (n.d.). BenchChem. Retrieved January 2, 2026.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 2, 2026.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved January 2, 2026.

- Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. (n.d.). BenchChem. Retrieved January 2, 2026.

- Solvents for Solid Phase Peptide Synthesis. (n.d.). Retrieved January 2, 2026.

- HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. (n.d.). Retrieved January 2, 2026.

- E. S. P. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.

- Solubility of Fmoc protected amino acids used in Project C. (n.d.).

- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.).

- Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. (2015, January 7). Retrieved January 2, 2026.

- 600721 Rev 03 11/2020 Page 1 of 8 SAFETY DATA SHEET 20 Amino Acid Kit SECTION 1 - AWS. (2020, November). Retrieved January 2, 2026.

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). BenchChem. Retrieved January 2, 2026.

- SAFETY DATA SHEET. (2024, April 1). Fisher Scientific. Retrieved January 2, 2026.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved January 2, 2026.

- HPLC determination of amino acids in musts and port wine using OPA/FMOC derivatives. (2025, August 7).

- 1-Fmoc-azetidine-3-carboxylic acid = 98.0 HPLC 193693-64-0. (n.d.). Sigma-Aldrich. Retrieved January 2, 2026.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience. Retrieved January 2, 2026.

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024, November 11). PubMed. Retrieved January 2, 2026.

- Determination of Amino Acid Concentrations using HPLC Craig Carlson [2018-10-30]. (2018, October 30). BCO-DMO. Retrieved January 2, 2026.

- N-FMOC-3-AZETIDINE ACETIC ACID 959236-89-6 wiki. (n.d.). Guidechem. Retrieved January 2, 2026.

- This compound | 959236-89-6 | JNB23689. (n.d.). Biosynth. Retrieved January 2, 2026.

- Fmoc-azetidine-3-carboxylic acid. (n.d.). Chem-Impex. Retrieved January 2, 2026.

- Physical and chemical properties of acetic acid. | Download Table. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. kilobio.com [kilobio.com]

Topic: Reactivity of 1-Fmoc-3-azetidine acetic acid in Acylation Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fmoc-3-azetidine acetic acid is a non-canonical amino acid derivative that has garnered significant attention in medicinal chemistry and peptide science. Its rigid four-membered azetidine ring serves as a unique conformational constraint and a metabolically stable bioisostere, while the acetic acid moiety provides a key vector for incorporation into peptide chains and other molecular scaffolds.[1][2][3] This guide provides a comprehensive technical overview of the reactivity of this compound in acylation reactions, with a focus on amide bond formation. We will explore the underlying mechanistic principles, critically evaluate the selection of coupling reagents and reaction conditions, detail potential side reactions, and provide field-proven experimental protocols to empower researchers in leveraging this valuable building block for drug discovery and development.

Introduction: The Strategic Value of Azetidine Scaffolds

The incorporation of constrained, non-natural amino acids is a cornerstone of modern peptide and small molecule drug design. These building blocks are employed to modulate conformation, enhance proteolytic stability, and improve pharmacokinetic profiles. Among these, azetidine-containing amino acids are particularly valuable. The four-membered ring, while possessing significant ring strain (approx. 25.4 kcal/mol), is considerably more stable and easier to handle than its three-membered aziridine counterpart.[1] This inherent strain influences its chemical reactivity and imparts a rigid conformational bias, often inducing γ-turn structures in peptides, which can be critical for receptor binding and biological activity.[4]

The subject of this guide, this compound, is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection of the ring nitrogen, preventing its unwanted participation in acylation reactions and allowing for iterative, controlled chain elongation. Understanding the nuances of its acylation reactivity is paramount to its successful application.

Mechanistic Foundations of Acylation

The formation of an amide bond—the core of an acylation reaction in this context—is a condensation reaction that does not proceed spontaneously. It requires the activation of the carboxylic acid group of this compound to transform the hydroxyl group into a better leaving group. The overall process follows a two-step nucleophilic addition-elimination pathway.[7][8]

-

Carboxyl Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate. The nature of this intermediate (e.g., an O-acylisourea, a symmetric anhydride, or an active ester) depends on the class of coupling reagent used.[9][10]

-

Nucleophilic Attack: The free amine of the coupling partner (e.g., the N-terminus of a growing peptide chain on a solid support) attacks the electrophilic carbonyl carbon of the activated intermediate. This forms a transient tetrahedral intermediate.

-

Elimination & Amide Formation: The tetrahedral intermediate collapses, eliminating the leaving group (derived from the coupling reagent) and forming the stable amide bond.[8][11]

Caption: Generalized mechanism of amide bond formation.

A Comparative Analysis of Coupling Reagents

The success of any acylation reaction hinges on the judicious selection of the coupling reagent. The choice impacts reaction kinetics, efficiency, and the risk of side reactions, particularly racemization. Reagents are broadly classified into carbodiimide, aminium/uronium, and phosphonium types.

Carbodiimides

-

Examples: N,N'-Diisopropylcarbodiimide (DIC), N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Mechanism: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine.

-

Expert Insight: While cost-effective, carbodiimides like DIC are rarely used alone in modern Fmoc-SPPS. The O-acylisourea intermediate is highly susceptible to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[2][10] To circumvent this, they are almost invariably used with nucleophilic additives.

-

Trustworthiness: The combination of DIC with an additive like OxymaPure or HOBt is a robust, low-cost method that minimizes racemization by rapidly converting the O-acylisourea to a more stable and selective active ester.[10][12]

Aminium/Uronium Salts

-

Examples: HATU, HBTU, HCTU.

-

Mechanism: These reagents rapidly react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester (e.g., an HOAt or HOBt ester), which then acylates the amine.[10][12] The structure of these reagents is now understood to be of the aminium, not uronium, type.[13]

-

Expert Insight: HATU is one of the most powerful and efficient coupling reagents available, making it a top choice for sterically hindered or otherwise challenging couplings.[9][14] Its high reactivity allows for shorter reaction times, which can further suppress side reactions.

-

Trustworthiness: Protocols using HATU are highly reliable and reproducible. However, a key validation checkpoint is to ensure the coupling reagent is not used in large excess relative to the carboxylic acid, as this can lead to guanidinylation of the free amine.[10][13]

Phosphonium Salts

-

Examples: PyBOP, PyAOP.

-

Mechanism: Similar to aminium salts, phosphonium reagents generate active esters in the presence of a base.

-

Expert Insight: PyBOP is another highly effective reagent, comparable in reactivity to HBTU.[9] A significant advantage of phosphonium salts is that they do not cause the N-terminal guanidinylation side reaction, making them a safer choice for reactions where the coupling reagent might be in excess, such as in peptide cyclization.[13]

-

Trustworthiness: The lack of the guanidinylation side reaction makes phosphonium reagents a self-validating system in specific contexts, ensuring the integrity of the N-terminus.

Data Presentation: Coupling Reagent Comparison

| Reagent Class | Examples | Activation Speed | Cost | Key Advantage | Potential Side Reaction |

| Carbodiimides | DIC, EDC | Moderate | Low | Cost-effective, simple byproducts | Racemization (if used alone) |

| Aminium Salts | HATU, HBTU | Very Fast | High | High efficiency, excellent for difficult couplings[9][10] | N-terminal Guanidinylation[10][13] |

| Phosphonium Salts | PyBOP, PyAOP | Very Fast | High | High efficiency, no guanidinylation side reaction[13] | Byproducts can be tricky to remove in solution phase |

Critical Side Reactions and Mitigation Protocols

Even with optimized reagents, side reactions can compromise yield and purity. Awareness and proactive mitigation are hallmarks of a robust synthetic strategy.

-

Racemization: The abstraction of the α-proton of the activated amino acid by a base can lead to a loss of stereochemical integrity. This is a major concern during the activation step.[10]

-

Self-Validating Protocol: Minimize racemization by (1) using additives like HOAt or OxymaPure, which rapidly form less racemization-prone active esters, and (2) using the weakest possible base necessary for the reaction, such as collidine, especially for sensitive couplings.[10][14] Pre-activation time should also be kept to a minimum.

-

-

N-Terminal Guanidinylation: This occurs when excess aminium/uronium reagent reacts with the free N-terminal amine of the peptide chain.[10][13]

-

Self-Validating Protocol: This is reliably prevented by using a slight excess of the this compound relative to the coupling reagent (e.g., 1.0 eq acid to 0.95 eq HATU). Alternatively, switching to a phosphonium salt like PyBOP completely eliminates this risk.[13]

-

-

Diketopiperazine (DKP) Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is particularly prevalent when proline is the second residue.[15]

-

Self-Validating Protocol: While the azetidine ring is not proline, its cyclic nature warrants caution. The most effective preventative measure is to use a sterically bulky resin, such as a 2-chlorotrityl chloride resin, which sterically disfavors the intramolecular cyclization.[15]

-

Experimental Workflow: Fmoc-SPPS Coupling Cycle

The following protocols describe a standard manual coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Caption: A single coupling cycle in Fmoc-based SPPS.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for routine and challenging couplings where speed and high yield are critical.

-

Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[14]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh portion for 15 minutes to ensure complete Fmoc removal.[14]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

-

Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[9]

-

Coupling: Immediately add the activation mixture to the washed resin. Agitate the vessel at room temperature for 1-2 hours.

-

Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free amines. Once complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: Carbodiimide-Mediated Coupling with DIC/OxymaPure

This is a cost-effective and low-racemization alternative to aminium/phosphonium reagents.

-

Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling Mixture: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Coupling: Add the amino acid/additive solution to the resin. Immediately follow with the addition of DIC (3 equivalents). Agitate the vessel at room temperature for 2-4 hours.[9]

-

Monitoring and Washing: Follow step 6 from Protocol 1.

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose reactivity in acylation reactions is well-defined and controllable. Its successful incorporation is not dependent on a single "magic bullet" reagent, but rather on a rational and evidence-based selection of coupling agents, additives, and conditions tailored to the specific synthetic context. High-reactivity aminium salts like HATU offer speed and efficiency, while classic carbodiimide methods, when paired with modern additives like OxymaPure, provide a reliable and economical alternative. By understanding the mechanistic principles and potential side reactions outlined in this guide, researchers can confidently and effectively utilize this unique scaffold to advance the frontiers of peptide chemistry and drug discovery.

References

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters - ACS Publications. [Link]

-

Friedel-Crafts Acylation Reaction. BYJU'S. [Link]

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC. [Link]

-

Acylation Mechanism. Save My Exams. [Link]

-

Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]

-

Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. [Link]

-

Azetidines of pharmacological interest. PubMed. [Link]

-

Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided, but content is typical of peptide chemistry suppliers like Aapptec or Bachem]. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. [Link]

-

A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.GOV. [Link]

-

Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. PubMed. [Link]

-

Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Progress in Chemistry. [Link]

-

Acetylation can be done effectively with acetic acid instead of AC2O / AcOCl???. ResearchGate. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. byjus.com [byjus.com]

- 8. savemyexams.com [savemyexams.com]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. peptide.com [peptide.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

An In-depth Technical Guide to the Conformational Constraints of the Azetidine Ring in Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Among these, azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has garnered significant attention. This guide provides a comprehensive technical overview of the conformational constraints imposed by the azetidine ring within a peptide backbone. We will delve into the fundamental stereochemistry of the azetidine ring, its influence on local and global peptide conformation, and the state-of-the-art experimental and computational methodologies used for its characterization. This document serves as a critical resource for researchers aiming to leverage the unique structural features of azetidine-containing peptides in drug design and development.

Introduction: The Rationale for Azetidine in Peptide Scaffolds

Peptides are increasingly recognized as a versatile class of therapeutics, capable of addressing challenging biological targets.[1] However, their clinical utility is often hampered by poor metabolic stability and high conformational flexibility.[1][2] To overcome these limitations, medicinal chemists often introduce conformational constraints to pre-organize the peptide into a bioactive conformation.[2]

Azetidine-2-carboxylic acid (Aze), a structural analogue of proline, offers a unique approach to peptide modification.[3] Its strained four-membered ring structure imparts significant conformational rigidity, influencing the local geometry of the peptide backbone.[4][5] This inherent constraint can lead to peptides with enhanced proteolytic stability, improved receptor affinity, and modulated pharmacokinetic profiles.[6] Understanding the precise nature of these conformational constraints is paramount for the rational design of novel azetidine-containing peptide therapeutics.[7]

The Stereochemistry of the Azetidine Ring: A Foundation of Constraint

Unlike the five-membered pyrrolidine ring of proline, the azetidine ring exhibits a more pronounced puckered conformation to alleviate its considerable ring strain, which is approximately 25.4 kcal/mol.[4][8] This puckering is a key determinant of the three-dimensional space occupied by the azetidine residue and its influence on the surrounding peptide chain.

The conformation of the azetidine ring is typically described by its puckering amplitude and phase angle. A simpler, yet informative, description involves the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.[8] Computational studies have shown that the azetidine ring can adopt either a puckered structure depending on the overall backbone conformation.[9] The substitution pattern on the azetidine ring can further influence the preferred puckering, with bulky substituents often favoring a pseudo-equatorial orientation to minimize steric hindrance.[8]

Comparative Conformational Analysis: Azetidine vs. Proline

While Aze is often considered a proline mimic, their conformational landscapes exhibit significant differences.[10] The smaller ring size of azetidine leads to distinct effects on the peptide backbone dihedral angles (φ, ψ, and ω).

| Feature | Azetidine (Aze) | Proline (Pro) |

| Ring Size | 4-membered | 5-membered |

| Ring Pucker | More pronounced puckering | More flexible puckering (endo/exo) |

| φ Dihedral Angle | More restricted range | Restricted range, but more flexible than Aze |

| ω Dihedral Angle | Can favor trans or cis peptide bonds | Strong preference for trans peptide bonds |

| Turn Induction | Can induce γ-turns | Primarily induces β-turns |

Data synthesized from multiple computational and experimental studies.[9][10][11]

One of the most notable differences is the ability of azetidine to influence the cis/trans isomerization of the preceding peptide bond.[12] While proline residues strongly favor a trans conformation, the incorporation of azetidine can, in certain sequence contexts, stabilize an all-cis peptide bond conformation, leading to unique secondary structures such as left-handed helices.[12][13] Furthermore, the four-membered ring of azetidine residues has been shown to preferentially stabilize γ-turn conformations, in contrast to the β-turns often induced by proline.[11]

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the conformational properties of azetidine-containing peptides.

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the solution-state conformation and dynamics of peptides.[14]

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve the purified azetidine-containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 1D ¹H and ¹³C spectra, along with 2D experiments such as COSY, TOCSY, NOESY, and ROESY.

-

Spectral Assignment: Assign all proton and carbon resonances using the 2D correlation spectra.

-

Conformational Analysis:

-

Measure ³J(HNHα) coupling constants to estimate the φ dihedral angle.

-

Analyze NOE/ROE cross-peak intensities to determine inter-proton distances, providing crucial information about the peptide's three-dimensional structure.

-

Chemical shift deviations from random coil values can also provide insights into secondary structure formation.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the peptide's solid-state conformation at atomic resolution.[15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the azetidine-containing peptide using techniques such as vapor diffusion, slow evaporation, or liquid-liquid diffusion.[17]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[15]

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct or Patterson methods. Refine the atomic model to obtain accurate bond lengths, angles, and torsion angles.[8]

Computational Modeling